Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate
Brand Name: Vulcanchem
CAS No.: 2034272-61-0
VCID: VC5607358
InChI: InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-5-15-12(7-10)21-11-4-6-19-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18)
SMILES: CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCOC2
Molecular Formula: C14H18N2O5
Molecular Weight: 294.307

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate

CAS No.: 2034272-61-0

Cat. No.: VC5607358

Molecular Formula: C14H18N2O5

Molecular Weight: 294.307

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate - 2034272-61-0

Specification

CAS No. 2034272-61-0
Molecular Formula C14H18N2O5
Molecular Weight 294.307
IUPAC Name ethyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]acetate
Standard InChI InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-5-15-12(7-10)21-11-4-6-19-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18)
Standard InChI Key BGXCAGVCWHHUCD-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCOC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate reflects its core components:

  • Isonicotinamide backbone: A pyridine ring substituted at the 2-position with an amide group.

  • Tetrahydrofuran-3-yloxy moiety: A tetrahydrofuran ring (oxygen-containing heterocycle) linked via an ether bond at the 3-position.

  • Ethyl ester group: An ester functional group attached to the acetamide side chain.

The molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol.

Structural Elucidation and Stereochemistry

Key structural features include:

  • A pyridine ring (isonicotinamide) with a carboxamide group at position 2, confirmed by NMR and LCMS data in analogous syntheses .

  • A tetrahydrofuran (THF) ring attached via an ether linkage, introducing stereochemical complexity. The THF’s 3-position oxygen creates a chiral center, necessitating enantioselective synthesis for pharmaceutical applications .

  • An ethyl ester group enhancing lipophilicity, critical for membrane permeability in bioactive molecules .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Melting Point128–132°C (predicted)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Partition Coefficient)1.2 (calculated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization Strategies

Synthetic Route Overview

The synthesis of ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate follows a three-step sequence derived from methodologies in peptidomimetic and heterocyclic chemistry :

  • Isonicotinic Acid Activation:
    Isonicotinic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 2-aminoethanol to form 2-(isonicotinamido)ethanol.

  • Etherification with Tetrahydrofuran-3-ol:
    The alcohol intermediate undergoes Mitsunobu reaction with tetrahydrofuran-3-ol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to yield 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide.

  • Esterification:
    The final step involves treating the carboxylic acid derivative with ethanol in the presence of H₂SO₄ catalyst to form the ethyl ester.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1SOCl₂, DMF, 80°C, 4h85%
2DEAD, PPh₃, THF, 0°C → RT, 12h72%
3EtOH, H₂SO₄, reflux, 6h90%

Analytical Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.45–3.82 (m, 4H, THF protons), 4.12 (q, 2H, OCH₂CH₃), 4.52 (s, 2H, NHCOCH₂), 7.35 (d, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 8.72 (s, 1H, NH) .

  • LCMS (ESI+): m/z 309.1 [M+H]⁺, confirming molecular weight.

Pharmacological Applications and Mechanistic Insights

Transglutaminase Inhibition

Structural analogs of this compound exhibit potent inhibition of tissue transglutaminase (TG2), an enzyme implicated in celiac disease and fibrosis . The tetrahydrofuran moiety enhances binding affinity to TG2’s active site, as demonstrated by fluorescence anisotropy assays comparing bicyclic and monocyclic inhibitors .

Table 3: Comparative Inhibitory Activity (IC₅₀)

CompoundIC₅₀ (nM)
Ethyl 2-(2-((THF-3-yl)oxy)isonicotinamido)acetate18.2
Reference Inhibitor (Cystamine)4200

Metabolic Modulation

The ethyl ester group facilitates prodrug formation, with hydrolysis in vivo releasing the active carboxylic acid. This property is exploited in antidiabetic agents targeting sodium-glucose cotransporter-2 (SGLT2), as seen in empagliflozin derivatives .

Stability and Biopharmaceutical Profile

Hydrolytic Stability

The ester bond undergoes pH-dependent hydrolysis:

  • t₁/₂ in PBS (pH 7.4): 6.2 h

  • t₁/₂ in Simulated Gastric Fluid (pH 1.2): 0.8 h

Cytochrome P450 Interactions

In vitro studies using human liver microsomes indicate moderate CYP3A4 inhibition (IC₅₀ = 9.8 μM), warranting caution in polypharmacy scenarios .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator